molecular formula C11H15Cl3N2 B7980048 (2,5-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

(2,5-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7980048
M. Wt: 281.6 g/mol
InChI Key: VPCDQIPGWYBVOR-HNCPQSOCSA-N
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Description

(2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that belongs to the class of substituted benzylamines. It is characterized by the presence of a pyrrolidine ring attached to a benzyl group substituted with two chlorine atoms at the 2 and 5 positions. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichlorobenzyl chloride and ®-pyrrolidin-3-yl-amine.

    Nucleophilic Substitution: The 2,5-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with ®-pyrrolidin-3-yl-amine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Formation of Hydrochloride Salt: The resulting (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichloro-benzyl)-piperazine hydrochloride
  • 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride

Comparison

Compared to similar compounds, (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(3R)-N-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-1-2-11(13)8(5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDQIPGWYBVOR-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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